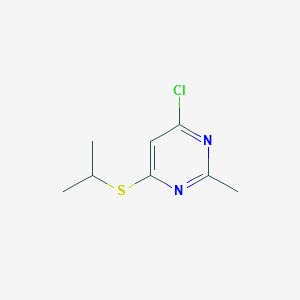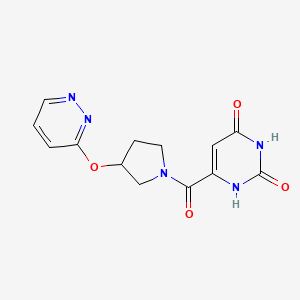![molecular formula C13H16ClNO3 B2594630 (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid CAS No. 956958-63-7](/img/structure/B2594630.png)
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, also known as Baclofen, is a medication commonly used to treat spasticity caused by multiple sclerosis, spinal cord injuries, and other neurological disorders. Baclofen is a gamma-aminobutyric acid (GABA) receptor agonist that works by inhibiting the release of excitatory neurotransmitters, thus reducing muscle spasticity.
Mecanismo De Acción
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid acts as a GABA-B receptor agonist, which inhibits the release of excitatory neurotransmitters in the central nervous system. This results in a reduction in muscle spasticity and an overall decrease in neural activity. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid also has an effect on the release of dopamine, which may contribute to its therapeutic effects in the treatment of alcohol dependence.
Biochemical and Physiological Effects:
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has been shown to have a variety of biochemical and physiological effects, including reducing muscle spasticity, decreasing neural activity, and affecting the release of dopamine. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has also been shown to have an effect on the release of other neurotransmitters, including glutamate and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively target GABA-B receptors. However, (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are several potential future directions for research on (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, including its potential use in the treatment of alcohol dependence, chronic pain, and other neurological disorders. Additional research is also needed to better understand the biochemical and physiological effects of (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid, including its effects on cognition, memory, and mood. Finally, further research is needed to develop new and more effective (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid analogs with improved pharmacological properties.
Métodos De Síntesis
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid is synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with N-methyl-3-piperidinol, followed by the reaction of the resulting intermediate with 3-methylpentanoic acid. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has been extensively studied for its therapeutic potential in the treatment of spasticity. In addition, recent research has focused on its potential use in the treatment of alcohol dependence, chronic pain, and other neurological disorders. (2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid has also been studied for its effects on the central nervous system, including its effects on cognition, memory, and mood.
Propiedades
IUPAC Name |
(2S,3S)-2-[(4-chlorobenzoyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASGEJISYLOCTM-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2594550.png)


![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![Bis[4-(3-oxo-3-phenyl-1-propenyl)phenyl] pentanedioate](/img/structure/B2594558.png)
![Ethyl 5-amino-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2594560.png)
![N-butyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2594561.png)
![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)




![Cyclopropyl-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2594570.png)